molecular formula C21H22N2O2S B11348090 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11348090
M. Wt: 366.5 g/mol
InChI Key: WELGHKHSDRWMIS-UHFFFAOYSA-N
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Description

2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-yl group via a phenoxyacetyl chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The 4-methylphenoxy substitution on the acetyl group and the piperidine ring may enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O2S/c1-15-6-8-17(9-7-15)25-14-20(24)23-12-10-16(11-13-23)21-22-18-4-2-3-5-19(18)26-21/h2-9,16H,10-14H2,1H3

InChI Key

WELGHKHSDRWMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful method for carbon–carbon bond formation. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center. The resulting Pd–C bond forms the desired product .

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is often employed on a larger scale. Optimization of reaction conditions, choice of boron reagents, and catalysts play a crucial role in achieving high yields and selectivity.

Chemical Reactions Analysis

Reactions:

    Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling reactions, forming C–C bonds between aryl or vinyl groups.

    Oxidation and Reduction: Depending on the substituents, it can undergo oxidation or reduction reactions.

    Substitution: It may undergo nucleophilic substitution reactions.

    Common Reagents: Palladium catalysts, boron reagents (e.g., boronic acids, boronate esters), and halides.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : The benzothiazole and piperidine structures enhance antimicrobial efficacy against various bacterial strains.
  • Anticancer Properties : Studies have shown that similar compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cells.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it relevant in neurodegenerative disease research.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against several bacterial strains. A study found that derivatives exhibited significant activity, as shown in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Research

The anticancer potential of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has been explored through various studies. For instance:

  • In Vitro Studies : Compounds similar to this have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • In Vivo Studies : Research demonstrated significant tumor reduction in xenograft models, with minimal neurotoxicity at therapeutic doses.

Case Study Summary

Study TypeFindings
In VitroPotent inhibition of tubulin polymerization
In VivoSignificant tumor reduction in xenograft models

One study specifically highlighted the efficacy of a structurally similar compound against prostate cancer, reporting a tumor growth inhibition rate of 30% after treatment .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its ability to act as a multi-target-directed ligand positions it as a candidate for treating neurodegenerative diseases complicated by depression .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further investigation. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 587004-28-2)

  • Structure : Substitutes piperidine with piperazine and incorporates a methoxyphenyl group.
  • Properties: Increased solubility due to the methoxy group’s polarity, contrasting with the 4-methylphenoxy group’s moderate lipophilicity in the target compound .

Benzimidazole Derivatives

Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-amine)

  • Structure : Features a benzimidazole core instead of benzothiazole, with fluorophenyl and methoxyphenethyl substitutions.
  • Activity: Known as an antihistamine, highlighting how core heterocycle changes (benzothiazole vs. benzimidazole) alter target specificity.

Piperidine/Piperazine-Based Analogues

Patent Compounds (N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide derivatives)

  • Structure : Piperidine rings with substituents like 2-methoxyethyl or methylsulfonyl.
  • Impact: Bulky substituents (e.g., methylsulfonyl) reduce metabolic clearance but may hinder blood-brain barrier penetration compared to the target compound’s compact 4-methylphenoxy group .

Pharmacological Activity Trends

  • Antitumor Activity : Pyrazoline-benzothiazole hybrids (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) show promise, with the pyrazoline ring enhancing DNA intercalation. The target compound lacks this ring but may leverage the piperidine’s conformational flexibility for similar effects .
  • Enzyme Inhibition : Bromine and fluorine substituents (e.g., in 9c and Astemizole) improve binding affinity to enzymes like α-glucosidase or histamine receptors, suggesting halogenation as a viable strategy for optimizing the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Benzothiazole 4-Methylphenoxyacetyl, piperidin-4-yl N/A 3.2
9c Benzothiazole 4-Bromophenyl, triazole 198–200 4.1
Astemizole Benzimidazole 4-Fluorophenyl, methoxyphenethyl Light yellow solid 4.8
587004-28-2 Benzothiazole Piperazine, methoxyphenyl N/A 2.7

Biological Activity

2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a compound of interest due to its potential pharmacological applications. This compound exhibits a variety of biological activities, making it a candidate for further research in medicinal chemistry. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can be represented as follows:

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure features a benzothiazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with benzothiazole moieties have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that related derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Benzothiazole derivatives are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
  • Antitumor Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth, indicating potential in cancer therapy .

The biological activities of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer progression. For example, enzyme inhibition studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
  • Receptor Modulation : There is evidence suggesting that benzothiazole derivatives can modulate G protein-coupled receptors (GPCRs), impacting various signaling pathways related to pain and inflammation .

Case Studies and Experimental Data

A study conducted on analogs of benzothiazole demonstrated promising results regarding their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing their potential as effective antimicrobial agents:

CompoundMIC (μg/ml)Activity Type
Compound A50Antibacterial against S. typhi
Compound B62.5Antibacterial against S. aureus
Compound C12.5Antifungal against C. albicans

These findings highlight the importance of structural modifications in enhancing biological activity.

Pharmacological Studies

Pharmacological evaluations of similar compounds have revealed their capacity to reduce inflammation and modulate immune responses effectively. For instance, compounds that activate cannabinoid receptors have been linked to analgesic effects and reduced inflammation .

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